5-(Cyclopropylmethoxy)-2-methylpyridine
Description
5-(Cyclopropylmethoxy)-2-methylpyridine is a pyridine derivative featuring a cyclopropylmethoxy substituent at the 5-position and a methyl group at the 2-position. The cyclopropylmethoxy group introduces steric bulk and lipophilicity, which may influence solubility and reactivity compared to simpler alkoxy substituents. This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of pyridine derivatives in these fields.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-(cyclopropylmethoxy)-2-methylpyridine |
InChI |
InChI=1S/C10H13NO/c1-8-2-5-10(6-11-8)12-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3 |
InChI Key |
UFJCUEWNGDGIPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-(Cyclopropylmethoxy)-2-methylpyridine with structurally related pyridine derivatives:
*Calculated based on substituent contributions.
Key Differences and Implications
Substituent Effects on Reactivity
- Cyclopropylmethoxy vs. Methoxy : The cyclopropylmethoxy group in this compound introduces greater steric hindrance and lipophilicity compared to simpler methoxy groups (e.g., in 5-Cyclopropyl-2-methoxypyridine) . This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.
- Nitro vs. Cyclopropylmethoxy : Nitro-substituted pyridines (e.g., 2-Methoxy-4-methyl-5-nitropyridine) exhibit strong electron-withdrawing effects, making them reactive toward nucleophilic substitution or reduction reactions . In contrast, the cyclopropylmethoxy group is electron-donating, favoring electrophilic aromatic substitution.
Safety and Handling
- The chloromethyl group in 5-(Chloromethyl)-2-methoxypyridine poses significant hazards (e.g., toxicity, reactivity), necessitating stringent safety protocols . In contrast, this compound likely has lower acute toxicity, akin to 5-Ethyl-2-methylpyridine, which requires standard organic handling precautions .
Synthetic Utility
- Nitropyridines (e.g., 2-Methoxy-4-methyl-5-nitropyridine) are often intermediates for amine synthesis via reduction , whereas cyclopropylmethoxy-substituted pyridines may serve as building blocks for bioactive molecules due to their unique steric and electronic profiles.
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